Product packaging for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-)(Cat. No.:)

cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-)

Cat. No.: B10847890
M. Wt: 783.9 g/mol
InChI Key: OGLLNRFCXLYAMK-AUURQCAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) is a synthetic cyclic peptide compound identified as a potent inhibitor of the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a G-protein coupled receptor (GPCR) that plays a critical role in numerous physiological and pathological processes. Its primary function is as a receptor for the chemokine CXCL12/SDF-1, a signaling axis crucial for leukocyte trafficking, stem cell homing to the bone marrow, and embryonic development of the cardiovascular and central nervous systems . The aberrant expression of CXCR4 is implicated in the pathogenesis of various diseases, particularly cancer metastasis and HIV-1 infection. In oncology, the CXCR4/CXCL12 pathway mediates the recruitment and retention of malignant cells in metastatic niches, such as the bone marrow, making it a significant therapeutic target for inhibiting the spread of cancers including leukemia and solid tumors . Furthermore, CXCR4 acts as a coreceptor (alongside CD4) for specific strains of the human immunodeficiency virus (HIV), facilitating viral entry into T-cells . As a cyclic peptide antagonist, cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) is designed to bind to CXCR4 and block its interaction with CXCL12 and its co-receptor function for HIV. This compound is related to other well-characterized CXCR4 inhibitors like T140 and POL-6326, which have been investigated in clinical trials for conditions ranging from hematopoietic stem cell mobilization to HIV infection . Its primary research value lies in its utility as a tool compound for studying the CXCR4/CXCL12 signaling pathway in vitro and in vivo, enabling investigations into cancer biology, immunology, and virology. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H53N11O6 B10847890 cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-)

Properties

Molecular Formula

C40H53N11O6

Molecular Weight

783.9 g/mol

IUPAC Name

2-[3-[(3R,6R,9S,12S,15S)-6-[3-(diaminomethylideneamino)propyl]-3-[(4-hydroxyphenyl)methyl]-12-(naphthalen-2-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.4.0]nonadecan-9-yl]propyl]guanidine

InChI

InChI=1S/C40H53N11O6/c41-39(42)45-18-5-9-29-34(53)47-30(10-6-19-46-40(43)44)35(54)50-32(22-24-13-16-28(52)17-14-24)38(57)51-20-4-3-11-33(51)37(56)49-31(36(55)48-29)23-25-12-15-26-7-1-2-8-27(26)21-25/h1-2,7-8,12-17,21,29-33,52H,3-6,9-11,18-20,22-23H2,(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,45)(H4,43,44,46)/t29-,30+,31-,32+,33-/m0/s1

InChI Key

OGLLNRFCXLYAMK-AUURQCAXSA-N

Isomeric SMILES

C1CCN2[C@@H](C1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C2=O)CC3=CC=C(C=C3)O)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1CCN2C(C1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=C(C=C3)O)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

De Novo Synthesis of Cyclic Pentapeptides

The foundational synthesis of cyclic pentapeptides can be approached through several complementary strategies, each with distinct advantages and challenges, particularly when dealing with residues like arginine and bulky aromatic groups.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of the linear peptide precursor. In a typical Fmoc/tBu-based SPPS approach, the peptide chain is built stepwise on a solid support resin. nih.gov For a sequence like (-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-), the synthesis would involve the sequential coupling of protected amino acid derivatives.

A key consideration in SPPS is the choice of protecting groups for the reactive side chains. The guanidinium (B1211019) group of arginine is highly basic and requires robust protection, commonly with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), to prevent side reactions. nih.gov However, the presence of multiple Arg residues can sometimes lead to aggregation and incomplete coupling. Recent advancements have explored using side-chain unprotected arginine in combination with specific coupling reagents like Oxyma Pure/TBEC to improve the atom economy and reduce impurities. rsc.org

The incorporation of D-amino acids is straightforward within the SPPS framework and is crucial for inducing specific secondary structures, such as β-turns, which are often essential for the peptide's activity. nih.govuq.edu.au Once the linear sequence is assembled, it can be cleaved from the resin to undergo cyclization in solution, or the cyclization can be performed directly on the solid support.

Following cleavage from the solid support, the linear, side-chain protected peptide is subjected to cyclization in solution. This head-to-tail lactamization is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular oligomerization. nih.gov Common coupling reagents for this step include PyBOP, HATU, or DPPA. nih.govuq.edu.au

However, solution-phase cyclization is not without its challenges. The cyclization of smaller peptides, such as pentapeptides, can be difficult and is often accompanied by the formation of cyclic dimers and other oligomers. nih.gov Peptides rich in sterically hindered residues or those containing multiple arginine residues, whose bulky Pbf protecting groups can interfere with the reaction, are particularly prone to poor cyclization yields. nih.gov The choice of solvent and additives is critical; for instance, the addition of aqueous additives can sometimes improve the outcome for difficult sequences. nih.gov

An alternative approach involves liquid-phase synthesis on soluble small-molecule supports, which combines some of the advantages of both solid-phase and solution-phase methods, potentially simplifying purification while avoiding issues associated with heterogeneous solid-phase reactions. nih.gov

The formation of the cyclic backbone, or macrocyclization, is the defining step in synthesizing these molecules. The success of this process often depends on the ability of the linear precursor to adopt a conformation that brings its N- and C-termini into proximity. nih.gov The presence of alternating D- and L-amino acids can facilitate this pre-organization. uq.edu.au

Several macrocyclization techniques beyond standard lactam formation are available to peptide chemists. These methods can form different types of linkages and offer solutions when traditional amide bond formation is inefficient.

Key Macrocyclization Strategies:

TechniqueDescriptionLinkage FormedReference
Lactamization The most common method, forming a standard amide bond between the N- and C-termini. Can be performed on-resin or in solution.Amide nih.govresearchgate.net
Thioether Formation Involves the reaction between a thiol (e.g., from a cysteine residue) and an electrophilic group to form a stable thioether bridge.Thioether peptide.co.jp
Click Chemistry The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne offers a highly efficient and chemoselective method to form a triazole ring within the peptide backbone.Triazole researchgate.net
Ring-Closing Metathesis (RCM) Uses a ruthenium catalyst to form a carbon-carbon double bond between two terminal alkene-bearing amino acid side chains.Alkene researchgate.net
Oxidation-Induced Cyclization Leverages the reactivity of specific residues, like tyrosine, which can be oxidized to form covalent cross-links with other residues in the peptide. researchgate.netC-N Bond researchgate.net

These varied techniques provide a toolbox for chemists to overcome synthetic hurdles and create a diverse range of cyclic peptide structures.

Designed Analogues and Derivatization of the Cyclic Pentapeptide Core

Once a synthetic route to the core cyclic pentapeptide is established, chemists can design and synthesize analogues to explore structure-activity relationships (SAR). This involves systematically replacing amino acid residues or modifying the peptide backbone itself.

The properties of a cyclic peptide are dictated by the nature and arrangement of its constituent amino acid side chains. Substitution analysis is a powerful tool to understand the role of each residue.

D-Tyrosine (D-Tyr): The phenol (B47542) side chain of tyrosine can participate in hydrogen bonding and aromatic interactions. Furthermore, it can be a site for specific chemical modifications or oxidation-induced cross-linking. researchgate.netnih.gov The D-configuration helps to constrain the peptide backbone into a specific conformation, often involving β-turns, which can be critical for biological activity. uq.edu.au Enzymatic methods have also been explored to modify Tyr residues within cyclic peptides. acs.org

D-Arginine (D-Arg) and L-Arginine (L-Arg): The guanidinium group of arginine is positively charged at physiological pH and is often crucial for interactions with negatively charged biological targets like RNA or cell membranes. nih.govmdpi.commdpi.com The spatial arrangement of multiple arginine side chains can create specific recognition motifs, such as an "arginine fork". nih.gov Replacing L-Arg with D-Arg can dramatically alter the peptide's 3D structure, potentially improving properties like cell penetration. nih.gov Synthesis of novel arginine building blocks with modified properties, such as increased lipophilicity, is an active area of research to create peptide prodrugs with improved bioavailability. mdpi.com

L-Picolinic Acid (L-Pic): Picolinic acid, or pyridine-2-carboxylic acid, is a catabolite of tryptophan. wikipedia.org While not a standard amino acid, its incorporation introduces a pyridine (B92270) ring into the structure. Picolinic acid is known to be a bidentate chelating agent for various metal ions, including zinc, iron, and copper. wikipedia.org Its inclusion in a peptide scaffold could be used to introduce metal-binding capabilities or to create unique structural constraints.

Table of Representative Amino Acid Substitutions and Their Rationale:

Original ResidueSubstitution ExampleRationaleKey FindingsReference
L-Arg D-ArgAlter spatial arrangement of cationic charge, improve stabilityCan significantly enhance cellular uptake and cytosolic entry efficiency. nih.gov
L-Arg Guanidiniocarbonyl pyrrole (B145914) (GCP)Introduce a non-natural, weakly basic Arg analogueAltered self-assembly properties, leading to formation of nanofibers capable of gene transfection. nih.gov
L-Phe L-Nal (Naphthylalanine)Increase hydrophobicity and aromatic surface areaCan lead to increased potency and provides insight into the geometry of aromatic interactions. nih.govresearchgate.net
L-Trp D-β-NalEnhance stability and antimicrobial activityResulted in improved activity and salt resistance compared to the parent peptide. researchgate.net

Modifying the peptide backbone itself offers another avenue for creating analogues with novel properties. These changes can fundamentally alter the peptide's conformation, stability, and hydrogen-bonding capabilities.

Amidine Isosteres: An amidine group can be synthesized to replace a standard amide (peptide) bond. rsc.orgnih.gov This modification is significant because the amidine is positively charged at physiological pH and has a different hydrogen-bonding pattern compared to an amide. rsc.orgnih.gov The synthesis can be achieved by converting a thioamide into an amidine while the peptide is still on the solid support, preventing unwanted side reactions. nih.gov This bioisosteric replacement can be used to probe the importance of specific hydrogen bonds for the peptide's structure and function or to introduce a positive charge into the backbone. nih.gov

N-Alkylation: The methylation of backbone amide nitrogens (N-methylation) is a common feature in many cyclic peptide natural products and is a widely used strategy in medicinal chemistry. nih.govnih.gov N-methylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor. This can have profound effects on the peptide's conformation and can "lock" it into a specific shape. nih.gov This modification is known to increase resistance to proteolytic degradation and improve membrane permeability and oral bioavailability, though it requires careful optimization as it can also abolish biological activity. nih.govnih.gov Selective N-methylation can be achieved on-resin, with the reaction's regioselectivity being highly dependent on the cyclic peptide's conformation and stereochemistry. nih.gov

Incorporation of Unnatural Amino Acids for Structural Diversity

The introduction of unnatural amino acids (UAAs) into the backbone of cyclic peptides is a powerful strategy for expanding their chemical and functional space. These non-proteinogenic building blocks can impart unique conformational constraints, improve metabolic stability, and introduce novel functionalities that are not accessible with the 20 proteinogenic amino acids. nih.govnih.govnih.govresearchgate.net

The synthesis of analogs of cyclic pentapeptides often involves solid-phase peptide synthesis (SPPS), a versatile technique that allows for the sequential addition of both natural and unnatural amino acids to a solid support. mdpi.com This method facilitates the purification of intermediates and enables the efficient construction of a diverse range of peptide analogs. For instance, the incorporation of β-amino acids, which contain an additional carbon atom in their backbone, can induce specific secondary structures and enhance resistance to enzymatic degradation. nih.govrsc.orgresearchgate.net Research has demonstrated the successful ribosomal incorporation of cyclic β-amino acids into peptides, further expanding the toolbox for creating novel cyclic peptide structures. rsc.orgrsc.org

The types of unnatural amino acids that can be incorporated are vast and include, but are not limited to, residues with modified side chains, different stereochemistry (D-amino acids), and altered backbones (e.g., N-methylated amino acids, β-amino acids). The choice of the unnatural amino acid is often guided by the desire to mimic or block a particular biological interaction or to stabilize a specific conformation. For example, the incorporation of Cα-fluoroalkylamino acids into RGD cyclopeptide analogues has been explored to study their conformational and biological behavior. ebi.ac.uk

Table 1: Examples of Unnatural Amino Acids Incorporated into Cyclic Peptides

Unnatural Amino Acid TypeExampleRationale for Incorporation
D-Amino Acids D-PhenylalanineInduce β-turns, enhance stability
β-Amino Acids Cyclic β-amino acidsInduce specific secondary structures, improve metabolic stability
N-Methylated Amino Acids N-Methyl-LeucineIncrease membrane permeability, constrain conformation
Fluorinated Amino Acids Cα-Trifluoromethyl-ValineModulate electronic properties, enhance binding affinity
Homologated Amino Acids HomophenylalanineAlter side chain length and conformational flexibility

This table presents a generalized overview based on available literature for cyclic peptides and does not represent specific data for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-).

Molecular Recognition and Ligand Receptor Interactions

Binding Profile of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) at Chemokine Receptors

Direct experimental binding affinity data, such as IC₅₀ or Kᵢ values, for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) at the CXCR4 receptor are not available in the current scientific literature. However, structure-activity relationship (SAR) studies on the parent scaffold, FC131, provide significant insights. FC131 binds to CXCR4 with high, nanomolar affinity. nih.gov

The modification at the fifth position is known to be highly sensitive to both the type of amino acid and its stereochemistry. For instance, a study that substituted the Glycine (B1666218) at position 5 of an FC131-related peptide with various residues found that using D-Picolinic acid (d-Pic) resulted in a complete loss of binding activity for both CXCR4 and the related CXCR7 receptor. acs.org While this finding pertains to the D-stereoisomer, it underscores the steric and electronic constraints of the binding pocket at this position. The L-configuration of the picolinic acid in cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) would present a different orientation of the pyridine (B92270) ring within the receptor, and its effect on binding remains to be experimentally determined.

Compound NameSequencePosition 5 ResidueKnown CXCR4/CXCR7 Binding
FC131 (Parent Compound)cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-)Glycine (Gly)Potent CXCR4 Antagonist
cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-)cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-)L-Picolinic acid (L-Pic)Data Not Available
d-Pic Analoguecyclo(...-d-Pic-)D-Picolinic acid (d-Pic)No binding to CXCR4 or CXCR7

The CXCR4 and CXCR7 receptors both recognize the chemokine CXCL12 and share some structural similarities, which allows certain ligands to interact with both. acs.org Several CXCR4 antagonists have been found to act as modulators of CXCR7. nih.gov For example, the well-known CXCR4 antagonist AMD3100 can function as a partial agonist at CXCR7. researchgate.net

Crucially, modifications to the fifth position of the FC131 cyclic pentapeptide scaffold can switch receptor selectivity from CXCR4 to CXCR7. The substitution of Glycine with L-Proline (L-Pro) results in a ligand that preferentially binds to and activates CXCR7. acs.orgacs.org This demonstrates that the residue at this position can act as a "selectivity switch." Given that L-Picolinic acid, like L-Proline, is a cyclic amino acid, it is plausible that cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) could interact with CXCR7. However, without direct experimental evidence, its potential activity—whether as an agonist or antagonist—at CXCR7 remains speculative. The finding that the d-Pic analogue did not bind to CXCR7 suggests that specific conformational and electronic properties are required for recognition by either receptor. acs.org

Mechanistic Insights into Ligand-Receptor Engagement

The mechanism by which cyclic pentapeptides like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) engage with their target receptors has been elucidated through a combination of mutagenesis studies, molecular modeling, and SAR.

Molecular docking and mutagenesis studies of FC131 and related antagonists with the CXCR4 receptor have identified a number of critical interactions. The binding pocket is located in the transmembrane domain of the receptor. nih.gov Key interactions for this class of peptides include:

Guanidino Groups: The two arginine residues (Arg) are fundamental for high-affinity binding. Their positively charged guanidino groups form strong electrostatic interactions and hydrogen bonds with acidic residues in the CXCR4 binding pocket, particularly Aspartic acid (Asp) and Glutamic acid (Glu) residues. acs.orguit.no Key receptor residues identified include Asp262 in transmembrane helix 6 (TM6) and Asp171 in TM4. acs.orgacs.org

Aromatic Moieties: The D-Tyrosine (D-Tyr) and 3-(2-naphthyl)alanine (Nal) residues engage in hydrophobic and aromatic stacking interactions. The naphthalene (B1677914) ring of Nal is believed to fit into a hydrophobic subpocket formed by aromatic residues in the receptor, such as Tryptophan (Trp) 94 and Tyrosine (Tyr) 116. acs.orguit.no

Receptor Anchor Points: Other residues such as Histidine (His) 113, His281, and Glutamic acid (Glu) 288 have also been implicated in the binding of these peptide antagonists, either through direct or water-mediated interactions. acs.orguit.no

Peptide Residue/GroupInteracting CXCR4 Residue(s)Type of Interaction
Arginine (Arg) Guanidino GroupsAsp171, Asp262, Glu288Electrostatic, Hydrogen Bonding
Naphthylalanine (Nal)Trp94, Tyr116Hydrophobic, Aromatic Stacking
D-Tyrosine (D-Tyr)Hydrophobic PocketHydrophobic Interaction
Peptide BackboneVariousHydrogen Bonding

Site-directed mutagenesis studies have been instrumental in mapping the binding sites of cyclic peptide antagonists on both CXCR4 and CXCR7. For CXCR4, mutating acidic residues such as Asp171, Asp262, and Glu288 to neutral amino acids significantly reduces or abolishes the binding and activity of FC131 and related compounds, confirming these residues as primary interaction points. acs.orgacs.org

Similarly, for CXCR7, mutagenesis studies performed with related cyclic peptides like TC14012 have identified Asp179 (the equivalent of Asp171 in CXCR4) and Asp275 (the equivalent of Asp262) as crucial for ligand binding and receptor activation. acs.orgnih.gov These studies confirm that despite differences in signaling outcomes, the ligand-binding pockets of CXCR4 and CXCR7 share key structural features, particularly the presence of acidic residues that anchor the basic arginine side chains of the peptide ligands. acs.org This suggests that if cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) does interact with either receptor, it would likely engage these conserved acidic pockets.

Structure Activity Relationship Sar Studies and Conformational Analysis

Systematic Modifications of Amino Acid Residues and Their Functional Impact

The modification of individual amino acid side chains and their stereochemistry provides a powerful tool to probe the functional contribution of each residue within the cyclic peptide structure.

Alanine (B10760859) scanning is a widely used technique in peptide research to determine the functional importance of individual amino acid residues. genscript.com This method involves systematically replacing each residue (except for existing alanines) with alanine, which is the smallest chiral amino acid. genscript.com The resulting change in biological activity highlights the contribution of the original residue's side chain to the peptide's function, stability, or conformation. genscript.com For instance, the substitution of a key residue with alanine can lead to a significant change in binding activity, indicating the importance of that residue's specific chemical properties. genscript.com

In the context of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-), replacing the L-Pipecolic acid (L-Pic) residue with L-Alanine (L-Ala) creates the analogue cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Ala-). nih.gov This substitution removes the rigid, six-membered ring of pipecolic acid and replaces it with the much smaller and less constrained methyl group of alanine. Such a modification would be expected to increase the conformational flexibility of the peptide backbone, which could in turn alter its binding affinity and specificity for its target receptor.

CompoundSequencePosition 5 ResidueKey Structural Feature of Position 5 Residue
Parent Compoundcyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-)L-Pipecolic acid (L-Pic)Rigid six-membered ring, constrains peptide backbone.
Alanine Analoguecyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Ala-)L-Alanine (L-Ala)Small methyl side chain, allows for greater backbone flexibility. nih.gov

The aromatic side chains of D-Tyrosine (D-Tyr) and L-Naphthylalanine (L-Nal) are significant contributors to the peptide's activity, primarily through hydrophobic and other non-covalent interactions. researchgate.net The bulky and planar structure of the naphthyl group in L-Nal and the phenyl group in D-Tyr can engage in favorable hydrophobic contacts within a receptor's binding pocket. researchgate.net

Furthermore, the hydroxyl group on the D-Tyrosine residue presents an opportunity for hydrogen bonding. nih.govresearchgate.net This group can act as either a hydrogen bond donor or acceptor, potentially forming a critical interaction that anchors the peptide to its target and enhances binding affinity. The specific D-configuration of the tyrosine residue positions this aromatic and hydroxyl-containing side chain in a unique spatial orientation that may be essential for optimal receptor engagement.

The peptide contains two arginine residues, one in the D- and one in the L-configuration. The side chain of arginine is terminated by a guanidino group, which is a key functional component in many biological recognition events. nih.govresearchgate.net The guanidinium (B1211019) ion has a pKa of approximately 13.8, meaning it remains protonated and positively charged across the entire physiological pH range. wikipedia.org

This persistent positive charge allows the guanidino groups to form strong electrostatic interactions, or salt bridges, with negatively charged residues (e.g., aspartate or glutamate) on a target receptor. nih.gov Moreover, the planar, delocalized charge of the guanidinium group enables it to act as a potent hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds. wikipedia.orgresearchgate.net This capacity for bidentate electrostatic and hydrogen-bonding interactions is a common feature in arginine-mediated molecular recognition. nih.gov The presence of two such groups, positioned with distinct stereochemistry (D- and L-), suggests they play a crucial and potentially differential role in binding and specificity.

As demonstrated by the alanine scanning example, replacing L-Pic with a more flexible residue like L-Ala would alter this conformational rigidity. nih.gov This change would likely impact the peptide's ability to adopt the precise three-dimensional shape required for high-affinity interaction with its biological target. Therefore, the L-Pic residue is critical in maintaining the bioactive conformation of the entire cyclic peptide.

Impact of Peptide Bond Isosteres and N-Substitutions on Activity

Modifying the peptide backbone itself, rather than just the amino acid side chains, offers another avenue to probe and enhance peptide function. Replacing amide bonds with isosteres can introduce new properties such as resistance to enzymatic degradation and altered conformational preferences. nih.gov

Amidine isosteres are created by replacing a peptide's carbonyl oxygen with a nitrogen atom and the amide nitrogen with a carbon, forming a C-N-C=N linkage. The resulting amidine functionality can switch between being a hydrogen bond donor and acceptor depending on the pH. nih.gov When protonated, the amidinium group is positively charged, which can mimic the electrostatic properties of other groups or introduce new interactions. rsc.org The incorporation of an amidine can disrupt existing hydrogen bonding networks with minimal steric cost, making it a useful tool for studying the role of specific backbone interactions in maintaining the macrocyclic conformation. nih.gov

Alkene isosteres involve the replacement of the C-N amide bond with a C=C double bond. nih.gov This substitution creates a geometrically similar, planar structure that is non-hydrolyzable, making the peptide resistant to proteases. springernature.com However, the electronic properties are dramatically different. An alkene isostere has a much lower dipole moment than an amide bond and cannot act as a hydrogen bond donor or acceptor. nih.govscispace.com This makes the backbone at that position more hydrophobic. Replacing an amide bond in cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) with an alkene isostere would therefore eliminate local hydrogen bonding capabilities while enforcing rigidity, providing a means to test the importance of the backbone's polarity and hydrogen-bonding capacity for biological activity.

Table 2: Comparative Properties of Peptide Bond and Isosteres
Isostere TypeStructureKey PropertiesPotential Impact on Peptide
Amide (Peptide Bond)-CO-NH-Planar; high dipole moment (~3.6 D); H-bond donor and acceptor. nih.govStandard structural unit of peptides.
Amidine-C(=NH)-NH-Can be protonated (positively charged); acts as H-bond donor/acceptor. nih.govrsc.orgAlters H-bonding network; introduces potential positive charge. nih.gov
Alkene-CH=CH-Planar and rigid; low dipole moment (~0.1 D); not an H-bond donor/acceptor; hydrophobic. nih.govscispace.comIncreases rigidity and metabolic stability; removes H-bonding capability; increases hydrophobicity. nih.gov

Compound Names

AbbreviationFull Name
D-TyrD-Tyrosine
L-ArgL-Arginine
D-ArgD-Arginine
L-NalL-3-(2-naphthyl)alanine
L-PicL-Pipecolic acid
L-AlaL-Alanine
GlyGlycine (B1666218)
AspL-Aspartic acid
CysL-Cysteine
ProL-Proline
PheL-Phenylalanine
HisL-Histidine
LysL-Lysine
SarSarcosine
PhgL-Phenylglycine
ValL-Valine
TrpL-Tryptophan
DapDiaminoproprionic acid

Effects of N-Alkylation on Ligand Potency and Selectivity

N-alkylation, particularly N-methylation, is a common strategy in peptide chemistry to enhance metabolic stability, influence conformation, and modulate biological activity. nih.gov By replacing an amide proton with an alkyl group, the hydrogen-bonding capability of the peptide backbone is altered, which can lead to significant changes in the peptide's conformational preferences and, consequently, its interaction with target receptors. nih.govnih.gov

In the context of melanocortin receptor ligands, a class to which compounds like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) belong, N-methylation has been employed to fine-tune potency and selectivity. nih.govnih.gov For instance, studies on cyclic pentapeptide enkephalin analogues have shown that N-methylation can be well-tolerated, with the modified compounds retaining high opioid receptor binding affinity. nih.gov This suggests that the primary role of the cyclic structure is to correctly orient the key pharmacophoric residues for receptor interaction, a principle that can be extrapolated to other cyclic peptide systems. nih.gov

Modification StrategyGeneral Effect on Cyclic PeptidesRelevance to cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-)
N-Methylation Alters backbone conformation, removes hydrogen bond donor, can increase metabolic stability and membrane permeability. nih.govCould modulate receptor binding affinity and selectivity by altering the peptide's three-dimensional structure.
Cyclization Reduces conformational flexibility, pre-organizes the peptide for receptor binding. nih.govThe cyclic nature of this compound is a key feature for its activity.
D-Amino Acid Incorporation Induces specific turns in the peptide backbone, increases proteolytic resistance. nih.govThe presence of D-Tyr and D-Arg is critical for its specific conformation.

Conformational Analysis and its Correlation with SAR

The biological activity of a cyclic peptide is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to determine the preferred spatial arrangement of the peptide's atoms, providing insights into the "bioactive conformation"—the specific shape the molecule adopts when it binds to its biological target. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, closely mimicking the physiological environment. uq.edu.au For cyclic peptides like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-), NMR studies can provide a wealth of information about their conformational preferences. uq.edu.aunih.gov

Key NMR parameters used in the structural elucidation of peptides include:

Coupling Constants (J-values): Give insights into the dihedral angles of the peptide backbone and side chains.

Chemical Shifts: Can be indicative of the local electronic environment and secondary structure elements like β-turns and γ-turns. nih.gov

Temperature Coefficients: Help to identify intramolecularly hydrogen-bonded amide protons, which are characteristic of stable secondary structures. nih.gov

While specific NMR data for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) is not publicly available, studies on similar cyclic pentapeptides have demonstrated the utility of NMR in defining their solution conformations. For example, the conformation of cyclo[D-Trp-D-Asp-Pro-D-Val-Leu], an endothelin-A receptor-selective antagonist, was elucidated using NMR, revealing a single backbone conformation characterized by a βII' turn and a γ' turn. nih.gov Such detailed structural information is invaluable for understanding how the peptide interacts with its receptor.

Computational Approaches to Conformational Sampling

Computational methods are often used in conjunction with experimental techniques like NMR to explore the conformational landscape of peptides. scispace.com These approaches can generate a wide range of possible conformations and assess their relative energies, helping to identify low-energy, stable structures that are likely to be biologically relevant.

Common computational techniques include:

Molecular Mechanics (MM): Uses classical physics to model the interactions between atoms, allowing for the rapid calculation of molecular energies and geometries.

Molecular Dynamics (MD) Simulations: Simulate the movement of atoms over time, providing insights into the dynamic nature of the peptide and its conformational flexibility. researchgate.net

Quantum Mechanics (QM): Provides a more accurate description of the electronic structure and is often used to refine the geometries and energies of key conformations identified by MM or MD. scispace.com

For cyclic peptides, computational analysis often involves a systematic search of the conformational space defined by the rotatable bonds in the molecule. The resulting low-energy conformations can then be compared with experimental data from NMR to validate the computational model and to build a comprehensive picture of the peptide's structure in solution. scispace.comresearchgate.net

Elucidation of Bioactive Conformations and Dynamics

The ultimate goal of conformational analysis is to elucidate the bioactive conformation of the ligand. nih.gov This is the specific three-dimensional structure that is responsible for its biological activity. By understanding the bioactive conformation, medicinal chemists can design new ligands with improved potency and selectivity.

For melanocortin receptor antagonists, the bioactive conformation is thought to involve a specific spatial arrangement of key pharmacophoric groups, such as the aromatic side chains of Tyr and Nal, and the charged guanidinium group of Arg. nih.govnih.gov The rigid cyclic backbone of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) serves to hold these critical residues in the correct orientation for optimal interaction with the receptor binding pocket.

The introduction of D-amino acids and other conformational constraints helps to stabilize a particular conformation that is recognized by the receptor's antagonist state. nih.gov The dynamic nature of the peptide, including the flexibility of its side chains, also plays a role in receptor binding and activation. Computational and NMR studies can provide insights into these dynamic processes, further refining our understanding of the structure-activity relationship. researchgate.net

Preclinical Pharmacological Investigations

In Vitro Efficacy of the Cyclic Pentapeptide and its Analogues

The in vitro efficacy of this class of cyclic pentapeptides is primarily assessed through their ability to bind to the CXCR4 receptor and subsequently modulate its function. These investigations are crucial for establishing the potency and mechanism of action of new potential therapeutic agents.

Ligand Displacement Assays on CXCR4-Expressing Cells

Ligand displacement assays are a fundamental tool for quantifying the binding affinity of a compound to its receptor. In the context of CXCR4 antagonists, these assays typically involve the use of a radiolabeled form of the natural ligand, CXCL12 (also known as SDF-1α), such as [¹²⁵I]-SDF-1α. The assay measures the ability of a test compound to compete with and displace the radioligand from the CXCR4 receptor on expressing cells (e.g., HEK293 or CEM cells). The resulting data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the radioligand binding. A lower IC₅₀ value indicates a higher binding affinity.

Research on FC131, a close analogue of the subject compound where the L-Picolinic acid (Pic) is replaced by Glycine (B1666218) (Gly), has demonstrated potent binding to CXCR4. Structure-activity relationship (SAR) studies have shown that the D-Tyr, the two Arg residues, and the 3-(2-naphthyl)alanine (Nal) are critical for high-affinity binding. researchgate.net Modifications at the fifth position of the cyclic pentapeptide backbone are an area of active investigation to fine-tune the compound's properties. For instance, the introduction of a basic amidine unit in place of a peptide bond has been shown to increase binding affinity, as seen in analogues of FC131. nih.gov

While specific binding data for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) is not available in the reviewed literature, the table below summarizes the binding affinities of FC131 and a modified analogue, illustrating the potency of this scaffold.

CompoundModificationIC₅₀ (nM) for [¹²⁵I]-SDF-1α DisplacementReference
FC131Glycine at position 54.5 nih.gov
Amidine Analogue (15b)Amidine isostere replacing the Nal-Gly peptide bond4.2 nih.gov

Functional Assays of Chemokine Receptor Modulation (e.g., β-Arrestin Recruitment for related ligands)

Upon binding of its endogenous ligand CXCL12, the CXCR4 receptor undergoes a conformational change that triggers intracellular signaling through two major pathways: G-protein-dependent pathways and β-arrestin-dependent pathways. nih.govnih.gov The G-protein pathway is responsible for effects like calcium mobilization and activation of mitogen-activated protein kinases (MAPK), while the recruitment of β-arrestin proteins (β-arrestin 1 and 2) leads to receptor desensitization, internalization, and initiation of a distinct set of G-protein-independent signals. nih.govresearchgate.netnih.gov

A key function of a CXCR4 antagonist like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) is to block these signaling events. Functional assays are employed to measure the extent of this blockade. While ligand binding assays confirm affinity, functional assays confirm the antagonistic activity. Assays measuring the inhibition of CXCL12-induced calcium flux are common. frontiersin.org

Furthermore, assays that specifically measure the recruitment of β-arrestin to the receptor are critical for understanding the full spectrum of antagonism. nih.govmdpi.com These assays, often utilizing techniques like Bioluminescence Resonance Energy Transfer (BRET), can quantify an antagonist's ability to prevent the interaction between CXCR4 and β-arrestin. oup.com By preventing β-arrestin recruitment, the antagonist not only blocks a specific signaling cascade but also prevents the receptor internalization that would typically follow agonist stimulation. oup.com Research has focused on developing screening panels that assess a compound's activity on both Gαi-mediated and β-arrestin pathways to identify "biased antagonists" that may offer improved therapeutic profiles. nih.gov

Cellular Activity and Biological Pathways

Beyond receptor binding and immediate signaling, preclinical studies investigate the effect of these antagonists on complex cellular processes that are mediated by the CXCL12/CXCR4 axis.

Inhibition of Chemokine-Mediated Cellular Processes (e.g., HIV-1 entry prevention in research models)

The CXCR4 receptor acts as an essential co-receptor for the entry of T-tropic (X4) strains of the Human Immunodeficiency Virus type 1 (HIV-1) into T-cells. nih.govnih.gov The viral envelope glycoprotein (B1211001) gp120 binds to the CD4 receptor on the T-cell surface, which induces a conformational change allowing it to then bind to CXCR4. This second interaction is critical for the subsequent fusion of the viral and cellular membranes.

CXCR4 antagonists, by occupying the binding site on the receptor, physically block the interaction with gp120, thereby preventing viral entry. This anti-HIV activity is a hallmark of this class of compounds and serves as a critical measure of their biological efficacy. The potency of this inhibition is typically quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that blocks HIV-1 infection by 50% in cell-based assays.

Analogues of the subject compound have demonstrated potent anti-HIV-1 activity, often in the low nanomolar range, highlighting their potential as therapeutic agents for HIV/AIDS. nih.gov

CompoundModificationAnti-HIV-1 Activity (EC₅₀, nM)Reference
FC131Glycine at position 51.3 nih.gov
Amidine Analogue (15b)Amidine isostere replacing the Nal-Gly peptide bond0.4 nih.gov

Investigations into Cell Permeability and Intracellular Target Engagement

The primary target of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) is the CXCR4 receptor, which is a transmembrane protein embedded in the cell's outer membrane. The antagonist exerts its effect by binding to the extracellular domains of the receptor. nih.gov Therefore, intracellular target engagement is not the intended mechanism of action.

The physicochemical properties of this class of peptides generally result in low passive cell permeability. Several factors contribute to this:

Size: As a pentapeptide, its molecular weight is larger than typical small molecules that follow Lipinski's Rule of Five.

Charge: The presence of two highly basic L-Arginine residues results in a significant positive charge at physiological pH. Charged molecules face a high energy barrier to cross the hydrophobic lipid bilayer of the cell membrane. researchgate.net

Hydrogen Bonding: The peptide backbone contains multiple hydrogen bond donors and acceptors, which must be desolvated to enter the membrane, further hindering passive diffusion. nih.gov

While some cyclic peptides can be engineered to be cell-penetrating, this usually requires a specific balance of charge and hydrophobicity. nih.govmdpi.com The structure of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) is optimized for high-affinity binding to an extracellular target, and it is not expected to readily enter cells to engage with intracellular components.

Enzymatic Stability and In Vitro Degradation Profiles

A significant challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases present in plasma and tissues. nih.govfrontiersin.org Linear peptides composed of L-amino acids are often rapidly cleaved, leading to a short in vivo half-life. The scaffold of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) incorporates two key structural features designed to enhance enzymatic stability.

Cyclization: A cyclic backbone is inherently more resistant to degradation by exopeptidases, which are enzymes that cleave amino acids from the ends (N- or C-terminus) of a peptide chain. By lacking termini, the cyclic structure provides a significant degree of protection. nih.govnih.gov

D-Amino Acid Substitution: The inclusion of a D-Tyrosine residue at the first position is a critical stability-enhancing modification. Proteases are chiral enzymes that are highly specific for substrates made of L-amino acids. The presence of a D-amino acid at or near a potential cleavage site can sterically hinder the enzyme's ability to bind and cleave the peptide bond. nih.govoup.comnih.gov Since many proteases, such as trypsin, cleave after basic residues like Arginine, placing a D-amino acid adjacent to these sites offers protection. nih.gov Studies on various peptides have consistently shown that D-amino acid substitutions significantly increase their stability and half-life in serum or plasma. nih.govfrontiersin.orgnih.gov

Therefore, while specific half-life data for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) is not detailed in the literature, its structural design, combining cyclization and a D-amino acid, strongly suggests that it possesses enhanced stability against enzymatic degradation compared to a linear, all-L-amino acid counterpart. nih.gov

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name or Description
cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-)The subject cyclic pentapeptide containing D-Tyrosine, D-Arginine, L-Arginine, L-3-(2-naphthyl)alanine, and L-Picolinic acid.
FC131cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-), a well-studied analogue.
CXCL12 / SDF-1αStromal cell-derived factor 1, the endogenous chemokine ligand for the CXCR4 receptor.
D-TyrD-Tyrosine
D-ArgD-Arginine
L-ArgL-Arginine
L-NalL-3-(2-naphthyl)alanine
L-PicL-Picolinic acid
GlyGlycine

Computational Chemistry and Molecular Modeling in Peptide Design

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a cornerstone of computational drug design, predicting how a ligand, such as a cyclic peptide, fits into the binding site of its target protein. mdpi.com This technique is crucial for understanding the binding mode and affinity, thereby guiding the design of more effective molecules. mdpi.com The process involves generating a multitude of possible conformations of the peptide within the receptor's active site and scoring them based on their energetic favorability. mdpi.comnih.gov

Software like AutoDock, HADDOCK, and Glide are instrumental in this process, employing sophisticated algorithms to handle the flexibility of cyclic peptides, which is a significant challenge. acs.orgresearchgate.net For instance, the HADDOCK protocol can generate an ensemble of cyclic peptide conformations which are then used for docking, a method that has proven successful for both bound and unbound receptor structures. nih.govnih.gov Similarly, AutoDock CrankPep (ADCP) provides a specialized pipeline for generating cyclic peptide ensembles and docking them, folding the peptide within the receptor's energy landscape. acs.orgnih.gov

Through docking, researchers can visualize the three-dimensional arrangement of the peptide within the target's binding pocket and identify the specific interactions that anchor it. These interactions are fundamental to the peptide's biological function. For peptides targeting G protein-coupled receptors (GPCRs), a common target for peptide ligands, these interactions can be highly specific. rsc.orgresearchgate.net

Key interactions for a peptide like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) would likely involve:

Hydrogen Bonds: The amide groups in the peptide backbone and polar side chains (like the hydroxyl group of D-Tyr and the guanidinium (B1211019) group of the Arg residues) can form hydrogen bonds with receptor residues.

Salt Bridges: The positively charged guanidinium groups of the two L-Arg residues are prime candidates for forming strong ionic interactions (salt bridges) with negatively charged residues like aspartic acid or glutamic acid in the receptor pocket.

Hydrophobic Interactions: The aromatic rings of D-Tyr and L-Nal (Naphthylalanine) can engage in hydrophobic and π-π stacking interactions with aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) in the receptor.

Cation-π Interactions: The positively charged arginine side chains can also interact favorably with the electron-rich aromatic rings of receptor residues. nih.gov

The following table details the probable key interactions based on the constituent amino acids of the peptide.

Amino Acid ResidueProbable Interaction TypePotential Interacting Partner in Receptor
D-Tyrosine (D-Tyr) Hydrogen Bonding, Hydrophobic (π-π stacking)Polar residues (e.g., Asp, Glu, Ser), Aromatic residues (e.g., Phe, Tyr)
D-Arginine (D-Arg) Salt Bridge, Hydrogen Bonding, Cation-πAcidic residues (e.g., Asp, Glu), Aromatic residues
L-Arginine (L-Arg) Salt Bridge, Hydrogen Bonding, Cation-πAcidic residues (e.g., Asp, Glu), Aromatic residues
L-Naphthylalanine (L-Nal) Hydrophobic (π-π stacking)Aromatic and aliphatic residues
L-Picolinic Acid (L-Pic) Hydrogen Bonding, Metal CoordinationPolar residues, Metal ions (if present)

Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are explained and rationalized by docking poses. When a series of peptide analogues are synthesized and tested, docking can illustrate why a particular modification enhances or diminishes activity. For example, docking simulations of chimeric opioid/NOP peptides revealed that the orientation of the peptide conjugates within the receptor's cavity could explain their differing activities at the Kappa Opioid Receptor (KOP). mdpi.com By comparing the docking poses, researchers can understand how substitutions affect the key interactions detailed above, providing a structural basis for the observed SAR. mdpi.com This predictive power allows for a more focused and efficient optimization process, reducing the need for extensive trial-and-error synthesis.

Molecular Dynamics Simulations for Conformational Landscapes

While docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a movie, revealing the dynamic nature of the peptide and its receptor over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change. acs.org This technique is vital for exploring the conformational landscape of flexible molecules like cyclic peptides. nih.gov

A peptide's conformation is not fixed; it exists as an ensemble of interconverting structures, especially in solution. nih.govrsc.org MD simulations can predict these structural ensembles, which is critical because the biologically active conformation might be only one of many populated states. rsc.org The challenge is that these simulations are computationally expensive, especially for accurately sampling the slow conformational changes of a strained cyclic peptide in explicit water. acs.orgnih.gov

Furthermore, for a peptide to be effective, it may need to cross a cell membrane. MD simulations are used to study how peptides like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) behave in a membrane-like environment. nih.gov These simulations can reveal "chameleonic" properties, where a peptide adopts a more nonpolar, internally hydrogen-bonded conformation to shed its hydration shell and enter the nonpolar lipid bilayer, a key factor for cell permeability. rsc.orgnih.govyoutube.com For example, studies have shown that some cyclic peptides can form an elongated, "closed" shape with internal hydrogen bonds within a membrane environment. nih.gov

Ligand binding is a dynamic process of mutual adaptation, often referred to as "induced fit." The binding of a peptide can induce significant conformational changes in the receptor, which are essential for signal transduction. nih.gov MD simulations of the peptide-receptor complex can capture these changes. nih.gov For GPCRs, agonist binding is known to trigger an outward movement of transmembrane helices (specifically TM6), creating a cytoplasmic binding site for intracellular signaling proteins like G-proteins. researchgate.netnih.gov By simulating the complex, researchers can observe these ligand-induced rearrangements and understand how a specific peptide activates or inhibits the receptor, providing a detailed mechanistic picture of its function. nih.govunl.edu

De Novo Design and Optimization Strategies

Armed with insights from docking and MD simulations, researchers can move to de novo design—creating entirely new peptides from scratch. nih.govbiorxiv.org This approach aims to design molecules that are perfectly tailored to a target's binding site. Computational tools can build peptides fragment by fragment or search through vast virtual libraries for promising candidates. biorxiv.orgbiorxiv.org

Recent advancements have led to powerful new platforms for this purpose.

CYC_BUILDER uses reinforcement learning and a Monte Carlo Tree Search framework to assemble peptide fragments and cyclize them, successfully generating novel inhibitors for targets like TNFα. biorxiv.orgbiorxiv.org

CycDockAssem is another platform that builds cyclic peptides from fragments docked into a target's surface, also validated against TNFα. nih.gov

Machine learning models, trained on MD simulation data, can now predict the structural ensembles of new peptide sequences in seconds, a massive speed-up over traditional simulations. rsc.orgrsc.org

Hybrid quantum-classical methods are also being developed to tackle the immense combinatorial complexity of peptide design. youtube.com

These strategies allow for the simultaneous optimization of multiple properties, such as affinity, selectivity, and membrane permeability, which is a major challenge in drug design. youtube.com By integrating structural information with advanced algorithms, these computational methods are paving the way for the next generation of peptide therapeutics, designed with atomic-level precision. biorxiv.orgbiorxiv.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect. In the context of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-), a pharmacophore model can be developed based on its known active conformation or by aligning a set of active analogous compounds. This model then serves as a 3D query in virtual screening campaigns to search large chemical databases for novel, structurally diverse molecules that possess the desired pharmacophoric features and are therefore likely to exhibit similar biological activity.

FeatureAmino Acid ContributionPotential Interaction
Aromatic/HydrophobicD-Tyr, L-Nalπ-π stacking, hydrophobic interactions
Hydrogen Bond Donor/AcceptorD-Tyr (OH), D-Arg & L-Arg (guanidinium), Peptide backboneHydrogen bonding with receptor
Positive Charge/CationicD-Arg, L-ArgElectrostatic interactions, salt bridges
Constrained LinkerL-PicDefines peptide conformation

This table outlines the key pharmacophoric features of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) and the contributing amino acid residues.

Virtual screening using such a pharmacophore model can accelerate the discovery of new lead compounds by filtering out molecules that are unlikely to bind to the target of interest, thereby reducing the time and cost associated with experimental high-throughput screening.

Homology Modeling and Receptor Structure Refinement for Peptide Design

When the experimental three-dimensional structure of the target receptor for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) is unavailable, homology modeling can be employed to construct a reliable model. This technique relies on the known crystal structure of a homologous protein (a template) to predict the structure of the target protein. The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template.

Once a homology model of the receptor is built, it can be further refined, particularly in the ligand-binding site, to ensure its accuracy for peptide docking studies. This refinement process may involve molecular dynamics (MD) simulations to allow the receptor to relax and adopt a more energetically favorable conformation.

With a refined receptor model, docking simulations can be performed to predict the binding mode of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-). These simulations place the flexible peptide into the binding site of the receptor and score the different poses based on their predicted binding affinity. The results of these docking studies can provide valuable insights into the specific interactions between the peptide and the receptor at an atomic level. This information is instrumental in guiding the rational design of new peptide analogs with improved potency and selectivity. For instance, if a particular amino acid residue in the peptide is found to have a suboptimal interaction with the receptor, it can be mutated to a different residue that is predicted to form a more favorable contact.

Modeling StepDescriptionApplication to Peptide Design
Homology Modeling Building a 3D model of the target receptor based on a homologous template structure.Provides a structural framework for understanding peptide-receptor interactions when the experimental receptor structure is unknown.
Receptor Refinement Optimizing the geometry and energetics of the homology model, often using molecular dynamics simulations.Improves the accuracy of the binding site representation, leading to more reliable docking results.
Molecular Docking Predicting the preferred orientation and conformation of the peptide within the receptor's binding site.Elucidates the key binding interactions and provides a basis for structure-based drug design and optimization of the peptide.

This table summarizes the key steps in homology modeling and receptor structure refinement for the design of peptides like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-).

Research Applications and Future Directions

Development of the Cyclic Pentapeptide as a Research Tool

The intrinsic characteristics of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) make it a valuable instrument for fundamental research. Its ability to interact with specific biological targets with high affinity and selectivity allows for the detailed investigation of complex cellular processes.

Probes for Chemokine Receptor Signaling Pathway Elucidation

Chemokine receptors, such as CXCR4, are pivotal in numerous physiological and pathological processes, making their signaling pathways a key area of investigation. The binding of a chemokine to its receptor initiates a cascade of intracellular events that regulate downstream cellular functions. ebi.ac.uk The specific interaction of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) with the CXCR4 receptor allows it to serve as a molecular probe to dissect these intricate signaling networks. By observing the cellular responses elicited by this peptide, researchers can gain a deeper understanding of the molecular mechanisms that govern chemokine-mediated signaling. ebi.ac.uk This knowledge is crucial for identifying new therapeutic targets and developing novel modulators of chemokine receptor activity.

Molecular Rulers for Receptor Dimerization Studies

The dimerization of G protein-coupled receptors, including chemokine receptors, is a critical aspect of their function. nih.gov The process of two receptor monomers coming together to form a functional dimer can influence signaling efficacy and specificity. nih.gov The defined and relatively rigid structure of cyclic peptides like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) allows them to be conceptualized as "molecular rulers." By designing and synthesizing analogues of this peptide with varying linker lengths or specific interaction points, it is possible to probe the spatial arrangement and dynamics of receptor dimers. These studies can help to elucidate the structural requirements for dimerization and the functional consequences of these interactions, providing valuable insights into receptor biology. nih.gov

Integration into Radiopharmaceutical Design for Diagnostic Imaging

The overexpression of the CXCR4 receptor in various types of cancer has established it as a promising target for diagnostic imaging. nih.gov The development of radiolabeled ligands that can specifically bind to CXCR4 allows for the non-invasive visualization and quantification of receptor expression in vivo, aiding in early tumor detection and metastasis monitoring.

Design and Preclinical Evaluation of Radiolabeled Analogues for CXCR4 Imaging

Inspired by parent peptides, researchers have designed and synthesized radiolabeled analogues of cyclic pentapeptides for CXCR4 imaging. nih.gov For instance, a technetium-99m (99mTc) labeled cyclo-peptide was developed and showed high stability in human serum and a strong affinity for the B16-F10 cell line, which expresses the CXCR4 receptor. nih.gov Preclinical evaluations in mice, including biodistribution studies and planar imaging, demonstrated the high affinity and selectivity of this radiotracer for CXCR4 receptors. nih.gov Another approach involved the development of an 18F-radiolabeled cyclam-based small molecule which also showed specific uptake in lymphoma and breast cancer xenografts. nih.gov These findings underscore the potential of such radiolabeled analogues as SPECT or PET imaging agents for tumors with high CXCR4 expression. nih.govnih.gov

Below is a table summarizing the preclinical evaluation of a 99mTc-labeled cyclic peptide analogue:

ParameterResultReference
Radiochemical Purity >95% nih.gov
Human Serum Stability >95% nih.gov
Dissociation Constant (Kd) 28.70 ± 13.56 nM nih.gov
Maximum Binding Sites (Bmax) 1.896 ± 0.123 fmol/mg protein nih.gov
In Vivo Targeting High affinity and selectivity to CXCR4 receptors in mice nih.gov

Chelation Strategies and Radiometal Conjugation

The successful development of radiometal-based imaging agents hinges on the stable incorporation of a metallic radionuclide into the targeting molecule. kcl.ac.uk This is achieved through the use of a chelator, a molecule that can firmly bind the radiometal. kcl.ac.uknih.gov The choice of chelator and the method of its conjugation to the peptide are critical for maintaining the biological activity of the ligand and ensuring the in vivo stability of the radiometal complex. nih.gov

Various chelation strategies are employed, often involving the covalent attachment of the chelator to the peptide. nih.gov Site-specific conjugation methods are increasingly favored as they produce well-defined bioconjugates with superior properties compared to random conjugation techniques. nih.gov For metallic radioisotopes like 99mTc or Gallium-68 (68Ga), bifunctional chelators are used. These chelators possess a functional group that can react with the peptide and a separate domain that coordinates the radiometal. The resulting radiometal-chelator complex must exhibit high thermodynamic and kinetic stability to prevent the release of the radiometal in the body. kcl.ac.uk

Q & A

Q. How can researchers validate the proposed mechanism of action against competing hypotheses?

  • Methodological Answer : Employ CRISPR-Cas9 knockout models to silence putative targets and assess activity loss. Use competitive inhibition assays with labeled analogs (e.g., fluorescently tagged peptides) to confirm specificity. Compare with structurally unrelated inhibitors to rule off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.